2-Benzamidobutanoic acid

CAS No.: 4385-97-1

Cat. No.: VC7975270

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4385-97-1 |

|---|---|

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | 2-benzamidobutanoic acid |

| Standard InChI | InChI=1S/C11H13NO3/c1-2-9(11(14)15)12-10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13)(H,14,15) |

| Standard InChI Key | OACIMSFRSUBGQU-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)O)NC(=O)C1=CC=CC=C1 |

| Canonical SMILES | CCC(C(=O)O)NC(=O)C1=CC=CC=C1 |

Introduction

Structural and Molecular Characteristics

Chemical Structure

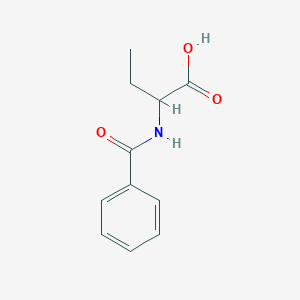

The molecular formula of 2-benzamidobutanoic acid is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol. The structure comprises a four-carbon butanoic acid chain (CH₂CH₂CH₂COOH) where the benzamide group (C₆H₅CONH-) is attached to the second carbon. The benzene ring contributes aromatic stability, while the amide and carboxylic acid groups introduce polarity and hydrogen-bonding capability .

Key Structural Features:

-

Benzamide moiety: Provides hydrophobic interactions and π-π stacking potential.

-

Carboxylic acid group: Enhances solubility in polar solvents and enables salt formation.

-

Chiral center: The second carbon in the butanoic acid chain creates a stereocenter, leading to potential enantiomers (R/S configurations) .

Synthesis and Preparation

Conventional Synthetic Routes

Physical and Chemical Properties

Physical Properties

| Property | Value/Range |

|---|---|

| Appearance | White crystalline solid |

| Melting Point | ~180–185°C (estimated) |

| Solubility | Slightly in water; soluble in ethanol, DMSO |

| Dipole Moment | ~2.1 D (in dioxane) |

The low water solubility arises from the hydrophobic benzene ring, while the carboxylic acid and amide groups permit dissolution in polar aprotic solvents .

Chemical Reactivity

-

Acid-Base Behavior: The carboxylic acid (pKa ~4.2) and amide (pKa ~15–17) groups dictate pH-dependent solubility.

-

Hydrolysis: Susceptible to acidic/basic hydrolysis, cleaving the amide bond to yield benzoic acid and 2-aminobutanoic acid.

-

Thermal Stability: Decomposes above 200°C, releasing CO₂ and NH₃ .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume